molecular formula C29H30Cl2N6O2 B2728982 (Z)-5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride CAS No. 1168722-82-4

(Z)-5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride

Cat. No. B2728982
M. Wt: 565.5
InChI Key: XQZOWXHJNLSRCM-AEZZRCKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride is a useful research compound. Its molecular formula is C29H30Cl2N6O2 and its molecular weight is 565.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alpha(1)-adrenoceptor Antagonists Design

Research on compounds with structural features similar to the queried compound involves the design and synthesis of molecules with potential alpha(1)-adrenoceptor (AR) blocking properties. For example, studies have explored the pharmacophore-based design leading to compounds with significant affinity and selectivity towards alpha(1)-AR, suggesting potential applications in treating conditions like hypertension and benign prostatic hyperplasia (Betti et al., 2002).

Antitumor Activity

Compounds with indole and pyridine structures have been evaluated for their antitumor activities. Investigations into new classes of antineoplastic agents include the synthesis of derivatives that show promising in vitro and in vivo antitumor effects, highlighting their potential in cancer therapy research (Nguyen et al., 1990).

Fluoroionophore Development

Studies have also focused on the development of fluoroionophores for metal recognition, which could be crucial for biochemical sensing and imaging applications. Research into compounds for specific chelation of metal ions like Zn+2 and Cd+2 in various solutions demonstrates the potential utility in analytical chemistry and environmental monitoring (Hong et al., 2012).

Sigma Ligand Affinity

Investigations into ligands for sigma receptors indicate the relevance of structural analogs in neuropharmacology, particularly for the sigma 2 receptor subtype. These studies are significant for developing new therapeutic agents for pain management, neurodegenerative diseases, and psychiatric disorders (Perregaard et al., 1995).

Antimicrobial Activity

Synthesis and evaluation of new pyrazoline and pyrazole derivatives, including those with heterocyclic compounds, have demonstrated antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance (Hassan, 2013).

properties

IUPAC Name

5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N6O2.2ClH/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36;;/h3-10,15-18,31,36H,11-14H2,1-2H3;2*1H/b8-4+,20-15+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCYUHRNBLSJAP-LIZIWEMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C=CC3=C4C=CC(=CC5=C(NC6=C5C=C(C=C6)OC)O)C=C4N=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC=C(C=C2)/C=C/C3=C4C=C/C(=C\C5=C(NC6=C5C=C(C=C6)OC)O)/C=C4N=N3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-methoxy-3-((3-((E)-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)vinyl)-1H-indazol-6-yl)methylene)indolin-2-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.